molecular formula C6H4BrFO B1268413 2-Bromo-4-fluorophenol CAS No. 496-69-5

2-Bromo-4-fluorophenol

Cat. No.: B1268413
CAS No.: 496-69-5
M. Wt: 191 g/mol
InChI Key: MEYRABVEYCFHHB-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorophenol is an organic compound with the molecular formula C6H4BrFO. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is known for its light brown to brown crystalline solid form and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-fluorophenol can be synthesized through several methods. One common method involves the bromination of 4-fluorophenol using bromine in the presence of a catalyst. Another method includes the demethylation of 2-bromo-4-fluoroanisole .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction typically requires a solvent such as acetonitrile and may involve irradiation to facilitate the process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-4-fluorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the development of drugs with anti-inflammatory and antimicrobial properties.

    Industry: this compound is employed in the production of specialty chemicals and materials .

Comparison with Similar Compounds

Comparison: 2-Bromo-4-fluorophenol is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYRABVEYCFHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345556
Record name 2-Bromo-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-69-5
Record name 2-Bromo-4-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At -20° C., 15.3 ml of bromine is dripped into 33.6 g of 4-fluorophenol in 300 ml of dichloromethane. After the solution has stood for 24 hours it is colorless. Distillation gives 46 g of 2-bromo-4-fluorophenol of boiling point 70° C./13.3 mbars.
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-fluorophenol
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Customer
Q & A

Q1: What are the common synthetic applications of 2-bromo-4-fluorophenol?

A: this compound serves as a versatile starting material in organic synthesis. For example, it is used in the synthesis of 5-fluoro-2,3-dihydrobenzofuran []. This synthesis involves reacting this compound with 1,2-dichloroethane, followed by cyclization via a Grignard reaction. This route provides 5-fluoro-2,3-dihydrobenzofuran in a good overall yield (79%) [].

Q2: Can you describe a more cost-effective method for utilizing this compound in the synthesis of ZM549865?

A: Yes, researchers have explored an alternative route to the chromone ring system present in ZM549865 []. Instead of reacting this compound directly with dimethyl acetylenedicarboxylate, this method focuses on first converting a suitable precursor into a substituted acetophenone through a Fries rearrangement. This acetophenone derivative then undergoes a condensation reaction with diethyl oxalate, followed by cyclization to form the desired chromone ring system []. This revised pathway offers potential cost advantages for large-scale production of ZM549865.

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